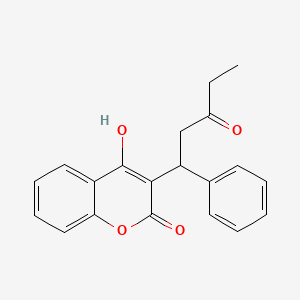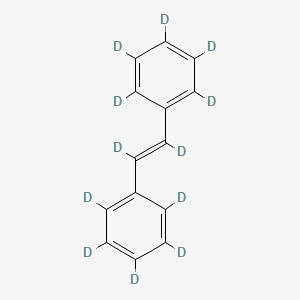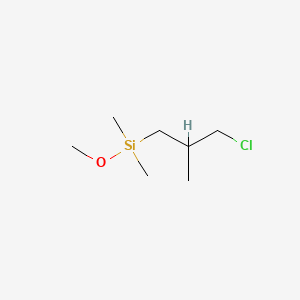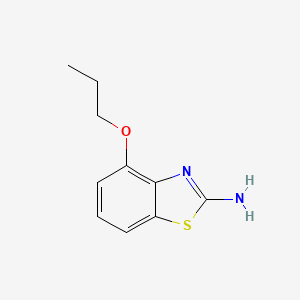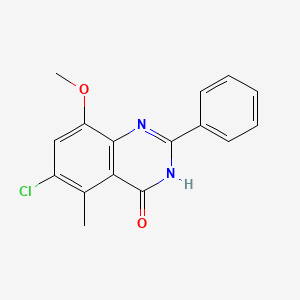
6-chloro-8-methoxy-5-methyl-2-phenyl-3H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone,6-chloro-8-methoxy-5-methyl-2-phenyl- is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone,6-chloro-8-methoxy-5-methyl-2-phenyl- typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common approach is the amidation of 2-aminobenzoic acid derivatives with the appropriate acid chloride to generate substituted anthranilates, which then undergo cyclization by treatment with acetic anhydride under reflux conditions to afford benzoxazin-4-ones. These benzoxazinones are then treated with ammonia solution to yield the desired quinazolinone derivatives .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4(3H)-Quinazolinone,6-chloro-8-methoxy-5-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms or other substituents can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 4(3H)-Quinazolinone,6-chloro-8-methoxy-5-methyl-2-phenyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as histone deacetylase 6 (HDAC6), which plays a role in cancer cell proliferation. By inhibiting HDAC6, this compound can induce cell cycle arrest and promote apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Quinazolin-4(3H)-one: A parent compound with similar structural features but lacking specific substituents.
2-Phenylquinazolin-4(3H)-one: Similar structure with a phenyl group at the 2-position.
6-Chloroquinazolin-4(3H)-one: Contains a chlorine atom at the 6-position.
Uniqueness
4(3H)-Quinazolinone,6-chloro-8-methoxy-5-methyl-2-phenyl- is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chloro, methoxy, and methyl groups, along with the phenyl ring, enhances its reactivity and potential therapeutic applications compared to other quinazolinone derivatives .
属性
CAS 编号 |
16081-83-7 |
|---|---|
分子式 |
C16H13ClN2O2 |
分子量 |
300.742 |
IUPAC 名称 |
6-chloro-8-methoxy-5-methyl-2-phenyl-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H13ClN2O2/c1-9-11(17)8-12(21-2)14-13(9)16(20)19-15(18-14)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,18,19,20) |
InChI 键 |
UQOOYEIKYKKYFR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C2=C1C(=O)N=C(N2)C3=CC=CC=C3)OC)Cl |
同义词 |
4(3H)-Quinazolinone, 6-chloro-8-methoxy-5-methyl-2-phenyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


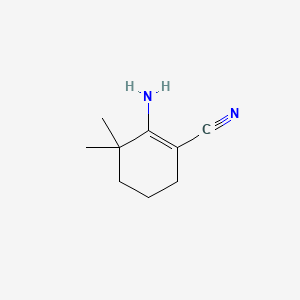
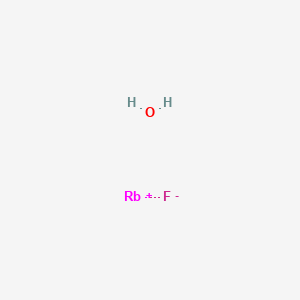
![6-Oxadispiro[4.1.4~7~.2~5~]tridecane](/img/structure/B578943.png)
![2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B578946.png)


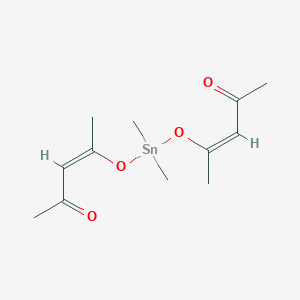
![(1S,2S,4S)-2-(methoxymethyl)-3-oxa-6-azatricyclo[4.3.0.02,4]nonane](/img/structure/B578951.png)
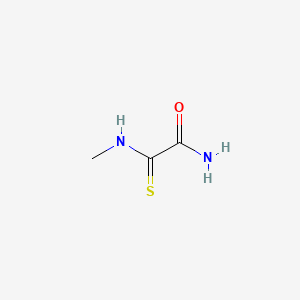
![4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-methylquinolinium iodide](/img/structure/B578953.png)
